molecular formula C16H14N2O2 B8699218 Ethyl 6-amino-5-(phenylethynyl)nicotinate

Ethyl 6-amino-5-(phenylethynyl)nicotinate

Cat. No. B8699218
M. Wt: 266.29 g/mol
InChI Key: LOKQLQKZYTYSDH-UHFFFAOYSA-N
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Patent
US08148361B2

Procedure details

A mixture of ethyl 6-amino-5-bromonicotinate (245 mg, 1 mmol), phenylacetylene (220 mg, 2.2 mmol), (dppf)PdCl2 (40 mg), CuI (15 mg), toluene (2 mL), tetrahydrofuran (1 mL) and triethylamine (1 mL) was stirred at 80° C. under argon for 2 h. After cooling to RT, the mixture was washed with water, dried and concentrated in vacuo. The residue was purified by chromatography on silica gel eluting with ethyl acetate in heptanes (1:1) to provide ethyl 6-amino-5-(2-phenylethynyl)nicotinate (205 mg, 77%) as a solid. LC/MS; (M+H)+=267.2
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12](Br)=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.[C:14]1([C:20]#[CH:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C1(C)C=CC=CC=1.O1CCCC1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].[Cu]I.C(N(CC)CC)C>[NH2:1][C:2]1[C:12]([C:21]#[C:20][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
245 mg
Type
reactant
Smiles
NC1=NC=C(C(=O)OCC)C=C1Br
Name
Quantity
220 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
40 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
CuI
Quantity
15 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. under argon for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
WASH
Type
WASH
Details
the mixture was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel eluting with ethyl acetate in heptanes (1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC=C(C(=O)OCC)C=C1C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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